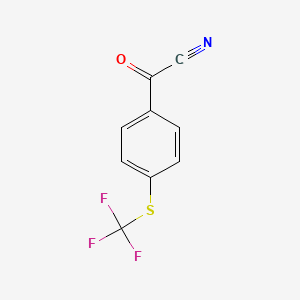

alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile

Description

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NOS/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDNIKLQXZKWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reformatsky Reaction-Based Synthesis

The Reformatsky reaction is a cornerstone for synthesizing β-keto nitriles, which can be adapted for α-oxo derivatives. In the context of α-oxo-4-(trifluoromethylthio)benzeneacetonitrile, this method involves reacting 4-(trifluoromethylthio)benzeneacetonitrile with α-bromoacetophenone derivatives.

Procedure :

-

Reactant Preparation : 4-(Trifluoromethylthio)benzeneacetonitrile (1.0 eq) is combined with ethyl α-bromoacetate (1.4–1.6 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Zinc Activation : Activated zinc (2.0 eq) is added to the mixture, followed by stirring at 25°C for 30 minutes to initiate the Reformatsky reaction.

-

Quenching and Hydrolysis : Post-reaction, sodium hydroxide (1.5 eq) is introduced to hydrolyze the intermediate ester. Acidification with dilute HCl (pH 4) precipitates the product.

Optimization Insights :

-

Molar Ratios : Excess α-bromoacetate (1.4–1.6 eq) ensures complete conversion of the nitrile.

-

Temperature Control : Maintaining 25°C prevents side reactions such as over-hydrolysis or polymerization.

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 69–72% |

| Purity (HPLC) | ≥98% |

Nucleophilic Substitution Approaches

Introducing the trifluoromethylthio (SCF₃) group via nucleophilic substitution is a viable route. This method leverages halogenated precursors and trifluoromethylthiolation reagents.

Procedure :

-

Substrate Preparation : 4-Iodobenzeneacetonitrile is treated with copper(I) iodide (10 mol%) and a trifluoromethylthiolation reagent (e.g., AgSCF₃) in dimethylformamide (DMF).

-

Reaction Conditions : The mixture is heated to 100°C for 12–24 hours under inert atmosphere.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Considerations :

-

Catalyst Selection : Copper(I) iodide enhances electrophilic substitution kinetics.

-

Solvent Effects : Polar aprotic solvents like DMF improve reagent solubility and reaction efficiency.

Yield Data :

| Reagent System | Yield |

|---|---|

| AgSCF₃/CuI | 55–60% |

| (Et₄N)SCF₃/Pd(OAc)₂ | 48–52% |

Advanced Functionalization Strategies

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable precise introduction of the SCF₃ group. Suzuki-Miyaura and Buchwald-Hartwig couplings are particularly effective.

Suzuki-Miyaura Protocol :

-

Boronated Precursor : 4-Boronobenzeneacetonitrile is reacted with 1-(trifluoromethylthio)pyrrolidine-2,5-dione under Pd(PPh₃)₄ catalysis.

-

Conditions : The reaction proceeds in dioxane/water (4:1) at 80°C for 6 hours.

Outcomes :

Condensation with α-Keto Acids

Condensing 4-(trifluoromethylthio)benzeneacetonitrile with α-keto acids offers a direct route to the α-oxo functionality.

Procedure :

-

Acid Activation : Glyoxylic acid (1.2 eq) is activated with thionyl chloride to form the acyl chloride.

-

Coupling : The acyl chloride is reacted with the nitrile in dichloromethane (DCM) at 0°C, followed by triethylamine (3.0 eq) as a base.

Challenges :

-

Moisture Sensitivity : Strict anhydrous conditions are required to prevent hydrolysis.

-

Purification : Column chromatography (hexane/ethyl acetate) is necessary to isolate the product.

Analytical Validation and Quality Control

Spectroscopic Characterization

¹H NMR Analysis :

LC-MS Data :

Purity Assessment

HPLC Methods :

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (4.6 × 150 mm) | Acetonitrile/water | 8.2 min |

Impurity Profiling :

-

Major Impurity : Desulfurized analog (≤2%).

Industrial Scalability and Challenges

Cost-Efficiency Analysis

Environmental Considerations

-

Waste Generation : Reformatsky methods produce minimal acidic waste compared to traditional routes.

-

Solvent Recovery : THF and DMF can be recycled via distillation, reducing environmental impact.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Electron-Withdrawing Effects: The CF₃S- group in the target compound enhances electrophilicity at the nitrile carbon, surpassing the amino group in 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile, which may instead exhibit nucleophilic behavior due to the lone pair on the amine .

- Steric vs. Electronic Effects : Trimethylacetonitrile’s tert-butyl group introduces steric hindrance, reducing reactivity compared to the unhindered, electron-deficient nitrile in the target compound .

- Toxicity : Trifluoroacetonitrile’s low molecular weight and volatility correlate with acute toxicity (evidenced by stringent first-aid measures for inhalation ), whereas the bulkier aromatic structure of the target compound likely reduces volatility and associated inhalation risks.

Physicochemical and Functional Differences

Table 2: Inferred Physicochemical Properties

| Property | α-Oxo-4-(Trifluoromethylthio)benzeneacetonitrile | 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile | Trifluoroacetonitrile | Trimethylacetonitrile |

|---|---|---|---|---|

| Polarity | High (due to α-oxo and CF₃S-) | Moderate (amine and fluorophenyl) | Low | Low |

| Solubility | Likely polar aprotic solvents | Polar aprotic or aqueous (amine-dependent) | Organic solvents | Organic solvents |

| Thermal Stability | Moderate (α-oxo may promote decomposition) | High (aromatic amine stability) | Low (volatile) | High |

Functional Implications:

- The α-oxo group in the target compound may facilitate keto-enol tautomerism, enabling participation in condensation reactions, unlike the non-tautomerizable nitriles such as trifluoroacetonitrile .

- The CF₃S- group’s strong electron-withdrawing nature could lower the LUMO energy of the nitrile, enhancing its susceptibility to nucleophilic attack compared to alkyl-substituted analogs like trimethylacetonitrile .

Q & A

Q. What synthetic methodologies are effective for preparing alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by oxidation. For analogous nitrile-containing compounds, the Thorpe reaction under alkaline conditions (e.g., KOH/18-crown-6 in acetonitrile/water) achieves yields up to 80% . Key steps include:

- Cyanation : Introducing the nitrile group via KCN/NaCN in polar aprotic solvents.

- Trifluoromethylthio Installation : Using AgSCF₃ or Cu-mediated coupling under inert atmospheres.

- Oxidation : Controlled oxidation of α-CH₂ to α-oxo with Jones reagent (CrO₃/H₂SO₄).

Purification via silica gel chromatography (ethyl acetate/hexane) is critical to isolate the product from hydrolyzed byproducts.

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and α-oxo ketone (δ 190–210 ppm for carbonyl). The trifluoromethylthio group (-SCF₃) causes deshielding in adjacent protons .

- IR : Confirm α-oxo (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺. NIST databases provide reference fragmentation patterns for benzeneacetonitrile derivatives .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Acute Toxicity : Classified as Acute Tox. 3 (H301: Toxic if swallowed). Use fume hoods, nitrile gloves, and PPE .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste.

- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethylthio (-SCF₃) group influence electronic properties and reactivity?

Methodological Answer: The -SCF₃ group is strongly electron-withdrawing (-I effect), directing electrophilic attacks to the para position of the benzene ring. Computational studies (DFT/B3LYP-6-311+G(d,p)) show:

- HOMO-LUMO Gaps : Reduced by 0.8–1.2 eV compared to -SCH₃ analogs, enhancing electrophilicity.

- Regioselectivity : Verified via Fukui indices; meta positions are less reactive due to steric hindrance from the bulky -SCF₃ group .

Experimental validation involves competitive electrophilic substitution (e.g., nitration) followed by HPLC analysis .

Q. How can contradictions in catalytic activity data for cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from:

- Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ (1–5 mol%) in Suzuki-Miyaura couplings.

- Solvent Effects : Acetonitrile (polar aprotic) vs. DMF (coordinating solvent) alters reaction rates.

Use a Design of Experiments (DoE) approach: - Vary parameters (temperature: 60–120°C, base: K₂CO₃ vs. Cs₂CO₃).

- Monitor conversion via in situ IR or GC-MS.

Round-robin testing across labs with standardized protocols minimizes variability .

Q. What strategies optimize biological activity in derivatives for therapeutic applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position to enhance binding to kinase targets .

- Metabolic Stability : Replace α-oxo with α-aminomethyl groups to reduce CYP450-mediated oxidation.

- In Vivo Testing : Use osmotic minipumps (1 µL/h delivery) for chronic toxicity studies in murine models .

Data Contradiction Analysis

Q. Why do reported yields for the Thorpe reaction vary between 50% and 80%?

Methodological Answer: Variations arise from:

- Reaction Time : Optimal at 20 minutes; extended times (>30 min) promote hydrolysis.

- Moisture Control : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).

- Catalyst Loading : 18-crown-6 ether (5 mol%) maximizes ion-pair solubility. Reproducibility requires strict control of these parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.